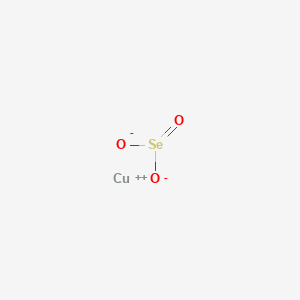

Copper(2+) selenite

Übersicht

Beschreibung

Copper(2+) selenite, a compound involving copper and selenium, is a subject of interest due to its potential applications in various fields such as catalysis and materials science. The synthesis, structure, and properties of copper selenite and related compounds have been explored in several studies .

Synthesis Analysis

Copper selenites can be synthesized through various methods, including chemical vapor transport reactions . The synthesis of nanosized copper selenides has been achieved via a simple hydrothermal method, which involves the reaction between copper salt and SeCl4 in water . Different compositions of copper selenides can be obtained by altering the molar ratio of the precursors, and the effects of various factors such as copper salt, surfactant, amount of hydrazine, reaction time, and temperature on the morphology and particle size of the products have been investigated .

Molecular Structure Analysis

The molecular structure of copper selenite chloride Cu5(SeO3)4Cl2 has been determined using single-crystal X-ray diffraction. This compound crystallizes in the monoclinic space group P2(1)/c, with distinct copper atoms having different coordination polyhedra connected by corner and edge sharing to form a framework. The selenium atoms have [SeO3E] coordination, where E represents the lone pair on Se(IV), and they are isolated from each other, only bonding to the Cu-coordination polyhedra .

Chemical Reactions Analysis

Copper catalysts have been employed in various chemical reactions involving selenium. For instance, copper-catalyzed methods have been developed for the synthesis of biologically important ebselen and related analogues containing a Se-N bond . Additionally, copper oxide nanoparticles have been used to catalyze the C-Se cross-coupling reaction, providing a route for the synthesis of symmetrical diaryl selenides .

Physical and Chemical Properties Analysis

Copper selenides have been shown to possess electrocatalytic activity, particularly for the water oxidation reaction, which is significant for energy conversion devices . The magnetic properties of copper selenite compounds, such as Cu5(SeO3)4Cl2, have been studied, revealing antiferromagnetic interactions and Néel magnetic ordering at low temperatures with small ferromagnetic canted moments due to Dzyaloshinskii-Moriya spin exchange . The optical properties of copper selenides have also been explored using photoluminescence (PL) .

Wissenschaftliche Forschungsanwendungen

Antioxidant Role and Biological Implications

Copper and selenium compounds, including Copper(II) selenite, play significant roles as antioxidants. These elements are crucial for various biological processes, including enzymatic reactions and cellular defense mechanisms against oxidative stress. The intricate balance and interaction between copper, selenium, and other trace elements underscore their collective importance in maintaining cellular homeostasis and health (Tapiero, Townsend, & Tew, 2003).

Nanomaterial Synthesis and Applications

Copper(II) selenite serves as a precursor for the synthesis of copper selenide nanostructures. These nanostructures have been explored for various applications, including thermoelectrics, photothermal therapy, and as electrode materials for lithium-ion batteries. Notably, the ambient facile synthesis of gram-scale copper selenide nanostructures has been achieved, highlighting the potential for scalable production for industrial applications (Chen, Li, & Dou, 2015).

Energy Storage and Conversion

Copper(II) selenite-derived materials have shown promise as anode materials for lithium-ion batteries, demonstrating significant capacity and cycling performance. The conversion reaction mechanism of these materials with lithium ions has been explored to understand their potential in energy storage technologies (Hong, Park, Jung, & Kang, 2020).

Photothermal Therapy

Copper selenide nanocrystals derived from Copper(II) selenite precursors have been investigated for their application in photothermal therapy. These nanocrystals exhibit strong near-infrared optical absorption, making them suitable for non-invasive cancer treatment methods by converting light to heat in targeted cancer cells (Hessel et al., 2011).

Membrane Technology and Biofouling

The incorporation of selenium and copper nanoparticles, including those derived from Copper(II) selenite, into polyethersulfone membranes has shown to improve anti-fouling performance and protein rejection rates. This application is crucial for water treatment technologies and the development of advanced filtration systems (Akar, Asar, Dizge, & Koyuncu, 2013).

Optoelectronic and Solar Cell Applications

Research into the temperature influence on copper selenide films, potentially derived from Copper(II) selenite, has indicated their significant potential in optoelectronic devices and solar cells. These materials' unique properties, such as their bandgap and optical sensitivity, make them suitable for various applications in the electronics industry (Rajendran, Arulmozhi, Muthumari, & Vijayalakshmi, 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

copper;selenite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.H2O3Se/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRBLFVQPTZFAG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Se](=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuO3Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20907163 | |

| Record name | Copper selenite (Cu(SeO3)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20907163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper(2+) selenite | |

CAS RN |

10214-40-1 | |

| Record name | Cupric selenite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010214401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper selenite (Cu(SeO3)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20907163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper(2+) selenite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC SELENITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2Y4101Z3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide](/img/structure/B157473.png)